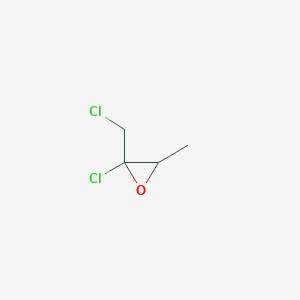
2-Chloro-2-(chloromethyl)-3-methyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-(chloromethyl)-3-methyloxirane, also known as epichlorohydrin, is a highly reactive chemical compound that is used in various industrial applications. It is a colorless liquid with a pungent odor and is classified as a type II carcinogen by the International Agency for Research on Cancer (IARC). Despite its potential health hazards, epichlorohydrin has been widely used in the production of epoxy resins, synthetic glycerin, and other chemicals.
作用机制
Epichlorohydrin is a highly reactive compound that can undergo various chemical reactions in biological systems. It has been shown to react with various biomolecules, such as proteins, nucleic acids, and lipids, leading to the formation of covalent adducts. The mechanism of action of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin involves the formation of an epoxide intermediate, which can react with various nucleophiles in biological systems. The resulting adducts can alter the structure and function of biomolecules, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Epichlorohydrin has been shown to have various biochemical and physiological effects in biological systems. It has been shown to induce DNA damage and mutations, leading to an increased risk of cancer. Epichlorohydrin has also been shown to cause oxidative stress, leading to the production of reactive oxygen species and the depletion of antioxidant defenses. In addition, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin has been shown to cause cytotoxicity and genotoxicity in various cell types, leading to cell death and tissue damage.
实验室实验的优点和局限性
Epichlorohydrin has several advantages and limitations for use in laboratory experiments. One advantage is its high reactivity, which allows it to be used as a crosslinking agent in the production of epoxy resins. Epichlorohydrin is also relatively cheap and readily available, making it a popular choice for various chemical reactions. However, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin is highly toxic and carcinogenic, making it a hazardous chemical to work with. It requires careful handling and disposal to prevent exposure to researchers and the environment.
未来方向
There are several future directions for research on 2-Chloro-2-(chloromethyl)-3-methyloxiranerin. One direction is to develop safer and more environmentally friendly alternatives to 2-Chloro-2-(chloromethyl)-3-methyloxiranerin in various industrial applications. Another direction is to investigate the molecular mechanisms underlying the genotoxic and carcinogenic effects of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin, with the goal of developing new strategies for cancer prevention and treatment. Additionally, research could focus on the development of new analytical methods for the detection and quantification of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin in various environmental and biological matrices.
合成方法
The synthesis of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin involves the reaction of allyl chloride with hypochlorous acid in the presence of a catalyst. The reaction proceeds via the chlorohydrin intermediate, which is then dehydrochlorinated to form 2-Chloro-2-(chloromethyl)-3-methyloxiranerin. The overall reaction can be represented as follows:
CH2=CHCH2Cl + HOCl → CH2ClCH(OH)CH2Cl
CH2ClCH(OH)CH2Cl → CH2ClCH2OCH2
科学研究应用
Epichlorohydrin has been extensively studied for its applications in various fields of scientific research. It is commonly used as a crosslinking agent in the production of epoxy resins, which are widely used in the construction, automotive, and electronics industries. Epichlorohydrin is also used in the synthesis of synthetic glycerin, which is an important component of many cosmetics and personal care products. In addition, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
属性
CAS 编号 |
187399-76-4 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC 名称 |
2-chloro-2-(chloromethyl)-3-methyloxirane |
InChI |
InChI=1S/C4H6Cl2O/c1-3-4(6,2-5)7-3/h3H,2H2,1H3 |
InChI 键 |
OLIGSWFGPFFXDY-UHFFFAOYSA-N |
SMILES |
CC1C(O1)(CCl)Cl |
规范 SMILES |
CC1C(O1)(CCl)Cl |
同义词 |
Oxirane, 2-chloro-2-(chloromethyl)-3-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



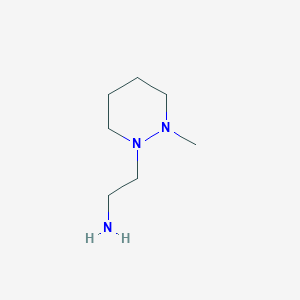
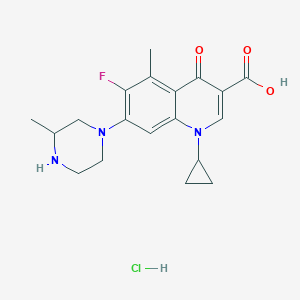

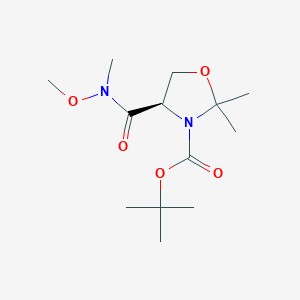
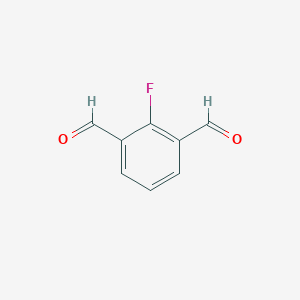
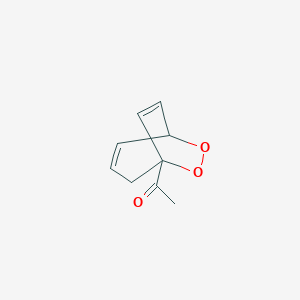

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)
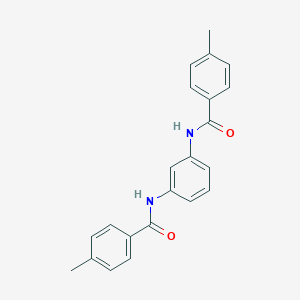

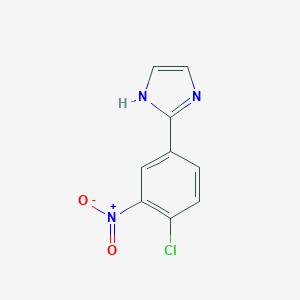

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)